![molecular formula C16H13F3O2 B14290522 1-Hydroxy-1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-2-one CAS No. 114088-60-7](/img/structure/B14290522.png)
1-Hydroxy-1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-2-one is a complex organic compound featuring a trifluoromethyl group attached to a phenyl ring. This compound is notable for its unique chemical structure, which includes both hydroxyl and ketone functional groups. The presence of the trifluoromethyl group imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-Hydroxy-1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with phenylmagnesium bromide, followed by oxidation to form the desired ketone. Another approach includes the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced to a phenyl ring through electrophilic or nucleophilic substitution reactions .
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and specific reaction environments to facilitate the formation of the compound.
Analyse Chemischer Reaktionen
1-Hydroxy-1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine or chlorine. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.
Wirkmechanismus
The mechanism by which 1-Hydroxy-1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-2-one exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets within proteins. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, affecting various biological pathways .
Vergleich Mit ähnlichen Verbindungen
1-Hydroxy-1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-2-one can be compared to other similar compounds, such as:
2-Propanone, 1-[3-(trifluoromethyl)phenyl]-: This compound shares the trifluoromethyl group but lacks the hydroxyl group, resulting in different reactivity and applications.
Fluridone: A compound with a similar trifluoromethylphenyl structure, used primarily as a herbicide.
N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine: Another compound with a trifluoromethyl group, used in various chemical and biological studies.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and a wide range of applications.
Eigenschaften
CAS-Nummer |
114088-60-7 |
|---|---|
Molekularformel |
C16H13F3O2 |
Molekulargewicht |
294.27 g/mol |
IUPAC-Name |
1-hydroxy-1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C16H13F3O2/c1-11(20)15(21,12-6-3-2-4-7-12)13-8-5-9-14(10-13)16(17,18)19/h2-10,21H,1H3 |
InChI-Schlüssel |
QLKHNLWQPNYUIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=CC=CC=C1)(C2=CC(=CC=C2)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


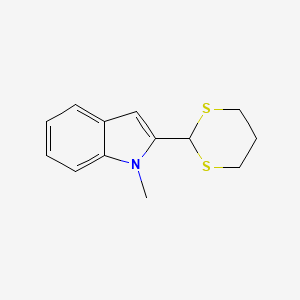
![3,3-Difluoro-1,4-bis[(trimethylsilyl)oxy]bicyclo[2.2.0]hexan-2-one](/img/structure/B14290444.png)
![3-Oxo-N-[(pyridin-2-yl)methyl]butanamide](/img/structure/B14290448.png)

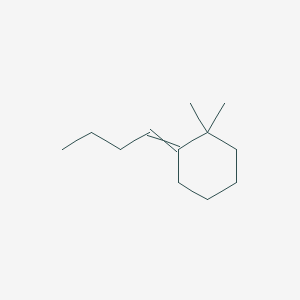

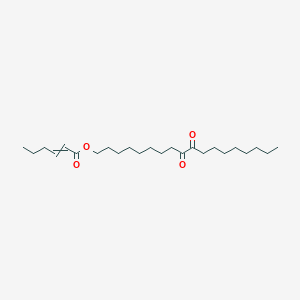
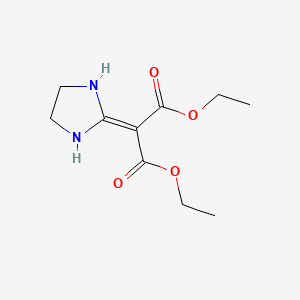
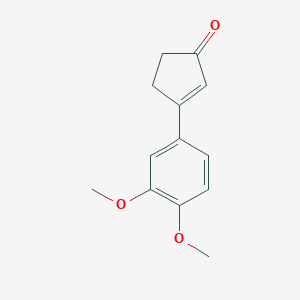
![2-[2-(3-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14290493.png)

![Diethyl 4-phenylbicyclo[3.2.0]hept-4-ene-2,2-dicarboxylate](/img/structure/B14290506.png)
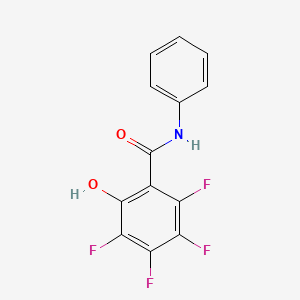
![Benzene;nonacyclo[30.8.0.02,11.04,9.012,21.014,19.022,31.024,29.034,39]tetraconta-1(32),2,4,6,8,10,12(21),13,19,22,24,26,28,30,34,36,38-heptadecaene](/img/structure/B14290531.png)
